1-(4-Iodo-2-methylphenyl)methanaminehydrochloride
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Overview
Description
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Iodo-2-methylphenyl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Iodo-2-methylphenyl)methanamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to act as a ligand or inhibitor.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The iodine atom and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Iodo-2-methylphenyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Iodophenyl)methanaminehydrochloride: Lacks the methyl group at the 2-position.
1-(3-Iodo-2-methylphenyl)methanaminehydrochloride: The iodine atom is at the 3-position instead of the 4-position.
1-(4-Bromo-2-methylphenyl)methanaminehydrochloride: The iodine atom is replaced with a bromine atom.
These structural differences can lead to variations in reactivity, binding affinity, and overall chemical behavior, highlighting the uniqueness of this compound.
Properties
CAS No. |
2803856-60-0 |
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Molecular Formula |
C8H11ClIN |
Molecular Weight |
283.54 g/mol |
IUPAC Name |
(4-iodo-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H |
InChI Key |
AQEBVBWQVVYYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)CN.Cl |
Origin of Product |
United States |
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